molecular formula C7H13N3 B1628893 4-(Prop-2-yn-1-yl)piperazin-1-amine CAS No. 56964-23-9

4-(Prop-2-yn-1-yl)piperazin-1-amine

Katalognummer: B1628893
CAS-Nummer: 56964-23-9
Molekulargewicht: 139.2 g/mol
InChI-Schlüssel: HXSMWRURGWSXRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Prop-2-yn-1-yl)piperazin-1-amine (CAS: 56964-23-9) is a piperazine derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the 4-position of the piperazine ring. Its molecular formula is C₇H₁₂N₃, with a molar mass of 138.20 g/mol. The propargyl group introduces a terminal alkyne functionality, which enhances reactivity in click chemistry and serves as a bioisostere in medicinal chemistry . This compound has been utilized in synthesizing hybrid molecules targeting antimicrobial, anticancer, and central nervous system (CNS) pathways .

Eigenschaften

IUPAC Name

4-prop-2-ynylpiperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-9-4-6-10(8)7-5-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSMWRURGWSXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614614
Record name 4-(Prop-2-yn-1-yl)piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56964-23-9
Record name 4-(Prop-2-yn-1-yl)piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes for 4-(Prop-2-yn-1-yl)piperazin-1-amine

Protection-Alkylation-Deprotection Strategy

The most widely employed method involves a three-step sequence: protection of one piperazine nitrogen, alkylation of the secondary nitrogen with a propargyl group, and subsequent deprotection to yield the target amine.

Step 1: Protection of Piperazine
Piperazine is symmetrically substituted with two amine groups, necessitating protection of one nitrogen to ensure monoalkylation. The tert-butoxycarbonyl (Boc) group is commonly used due to its stability under basic conditions and ease of removal. Protection is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (Et₃N) is often added to scavenge HCl generated during the reaction.

Step 2: Propargyl Alkylation
The Boc-protected piperazine undergoes alkylation with propargyl bromide in the presence of a mild base, such as potassium carbonate (K₂CO₃), in acetonitrile or 1,4-dioxane. This step proceeds via nucleophilic substitution, where the secondary amine attacks the electrophilic propargyl carbon. Reaction conditions typically involve heating at 50–80°C for 12–24 hours, yielding tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate.

Step 3: Deprotection
The Boc group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane. This step regenerates the primary amine, producing this compound in high purity after neutralization and extraction.

Table 1: Representative Conditions for Protection-Alkylation-Deprotection
Step Reagents/Conditions Yield (%) Reference
Protection Boc₂O, THF, Et₃N, 0°C to rt, 6 h 92
Alkylation Propargyl bromide, K₂CO₃, MeCN, 80°C, 18 h 85
Deprotection TFA/DCM (1:1), rt, 2 h 95

Direct Alkylation of Piperazine

In cases where protection is undesirable, direct alkylation of piperazine with propargyl bromide is feasible but challenging due to the formation of bis-alkylated byproducts. To favor monoalkylation, a large excess of piperazine (5–10 equiv) is used, and the reaction is conducted in a solvent with low polarity, such as toluene, to reduce nucleophilicity of the secondary amine post-alkylation. Yields for this method are moderate (40–60%), necessitating rigorous purification via column chromatography.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance nucleophilicity, while bases such as K₂CO₃ or cesium carbonate (Cs₂CO₃) facilitate deprotonation of the amine. In contrast, non-polar solvents like toluene suppress over-alkylation but require elevated temperatures (100–110°C).

Catalytic Approaches

Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improve reaction rates in biphasic systems by shuttling reactants between aqueous and organic phases. This method reduces reaction times from 24 hours to 6–8 hours while maintaining yields above 80%.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer, critical for exothermic alkylation reactions. A typical setup involves:

  • Protection Module : Boc₂O and piperazine are mixed in THF at 25°C.
  • Alkylation Module : The Boc-piperazine intermediate reacts with propargyl bromide in acetonitrile at 80°C.
  • Deprotection Module : TFA is introduced inline to remove the Boc group.
    This method achieves a throughput of 1–2 kg/hour with >90% purity.
Table 2: Industrial Process Parameters
Parameter Value
Temperature 80°C (alkylation), 25°C (deprotection)
Residence Time 30 min (alkylation), 10 min (deprotection)
Purity 92–95%

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Propargyl protons appear as a triplet (δ 2.2–2.5 ppm, J = 2.4 Hz), while piperazine ring protons resonate as multiplets (δ 2.7–3.5 ppm).
  • ¹³C NMR : The sp-hybridized propargyl carbons are observed at δ 70–80 ppm, and the piperazine carbons appear at δ 40–55 ppm.
  • IR Spectroscopy : The primary amine exhibits N–H stretches at 3300–3500 cm⁻¹, and the alkyne C≡C stretch appears at 2100–2260 cm⁻¹.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Typical retention times are 6–8 minutes under isocratic conditions (60:40 acetonitrile/water).

Challenges and Mitigation Strategies

Regioselectivity

Unprotected piperazine tends to form bis-propargyl derivatives. Using stoichiometric Boc protection ensures monoalkylation, while excess piperazine (5–10 equiv) in direct alkylation minimizes byproducts.

Propargyl Group Stability

The propargyl moiety is susceptible to acid-catalyzed polymerization. Deprotection with TFA at 0°C instead of room temperature reduces side reactions, preserving the alkyne functionality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Prop-2-yn-1-yl)piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine and alkyne groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(Prop-2-yn-1-yl)piperazin-1-amine has shown promise as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting cancer and neurodegenerative diseases. Its derivatives have been studied for their antitumor properties against various cancer cell lines, indicating potential as an anticancer agent .

Neuroactive Compounds

Research indicates that this compound exhibits neuroactive properties, making it a candidate for developing treatments for neurological disorders. Studies have highlighted its role in enhancing locomotor activity in animal models of Parkinson's disease (PD), suggesting its potential as a multifunctional drug that may ameliorate motor dysfunction and protect dopaminergic neurons from degeneration .

Synthesis of Novel Compounds

The compound serves as an essential intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the development of hybrid compounds combining piperazine with other pharmacophores to enhance antibacterial activity . The ability to modify the piperazine ring allows researchers to explore structure-activity relationships (SAR) effectively.

Antitumor Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, positioning them as potential leads for further drug development .

Neuroprotection in Parkinson's Disease

Research involving animal models revealed that the compound could reverse hypolocomotion induced by reserpine, indicating its therapeutic potential in treating PD. The study emphasized the compound's ability to protect neuronal cells from oxidative stress, thereby contributing to neuroprotection .

Antibacterial Properties

In another application, derivatives of this compound were synthesized and tested for antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Some compounds showed moderate effectiveness, highlighting the versatility of this compound in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 4-(Prop-2-yn-1-yl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The prop-2-yn-1-yl group and amine group play crucial roles in its binding affinity and selectivity towards target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Compound Substituent Key Features Applications Reference
4-(Prop-2-yn-1-yl)piperazin-1-amine Propargyl Terminal alkyne for click chemistry; moderate lipophilicity (clogP ~1.2) Antimicrobial hybrids, CNS drug intermediates
4-(3-Pyridylmethyl)piperazin-1-amine 3-Pyridylmethyl Enhanced solubility due to pyridine ring; hydrogen-bonding capacity Siderophore-antibiotic conjugates
2-(4-Isopropylpiperazin-1-yl)ethylamine Isopropyl + ethylamine chain Increased steric bulk; improved metabolic stability p97 ATPase inhibitors
4-Methylpiperazin-1-amine Methyl High solubility (clogP ~0.5); reduced steric hindrance Dopamine receptor ligands
[4-(4-Propinylpiperazin-1-yl)phenyl]amine Propinyl + phenyl Extended conjugation for π-π interactions; 95% purity Kinase inhibitors

Key Observations :

  • Propargyl vs. Pyridylmethyl : The propargyl group enhances reactivity for covalent binding or conjugation, while the pyridylmethyl group improves aqueous solubility and target engagement via hydrogen bonding .
ADMET and Drug-Likeness
  • Lipinski’s Rule Compliance: Compound Molecular Weight clogP H-Bond Donors H-Bond Acceptors this compound 138.20 1.2 2 3 4-(3-Pyridylmethyl)piperazin-1-amine 204.28 1.8 2 4 4-Methylpiperazin-1-amine 101.15 0.5 2 3
  • Propargyl Derivatives : Higher clogP values (~1.2) suggest improved membrane permeability but may increase hepatotoxicity risks .

  • Metabolic Stability : Propargyl groups are susceptible to cytochrome P450 oxidation, whereas methyl or pyridyl substituents enhance metabolic stability .

Biologische Aktivität

4-(Prop-2-yn-1-yl)piperazin-1-amine is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a prop-2-ynyl group attached to the fourth position of the piperazine ring, which influences its chemical reactivity and interaction with biological targets. Its molecular formula is C8H14N2C_8H_{14}N_2, with a molecular weight of approximately 138.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may modulate the activity of these targets through binding interactions, which can lead to inhibition or activation depending on the context.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, blocking substrate access and inhibiting their activity.
  • Receptor Interaction : It has shown potential in binding to aminergic receptors, which are critical in neurotransmission and other physiological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially making it a candidate for cancer therapy.
  • Neuropharmacological Effects : Its interactions with dopamine receptors suggest potential applications in treating neurological disorders .
  • Antimicrobial Properties : Some derivatives of piperazine compounds have displayed antimicrobial activities, indicating that this compound may also have similar properties .

Structure–Activity Relationship (SAR)

The modifications made to the piperazine ring significantly influence the biological activities of the compound. For instance, variations in substituents can enhance binding affinity and selectivity towards specific receptors.

Compound NameStructure TypeUnique Features
1-MethylpiperazinePiperazineMethyl group enhances lipophilicity
4-(Butanoyl)piperazinPiperazineLonger alkyl chain may alter activity
4-(Phenyl)piperazinePiperazineAromatic substitution affects binding
4-(Prop-2-yn-1-yl)piperazin PiperazinePropynyl group enhances reactivity and binding

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from 4-(Prop-2-yn-1-yl)piperazin:

  • Antitumor Studies : Research has indicated that modifications to the piperazine structure can enhance its antitumor efficacy. For example, derivatives with additional functional groups exhibited improved cytotoxicity against various cancer cell lines.
  • Neuropharmacological Investigations : A study focused on compounds with similar piperazine scaffolds demonstrated significant binding affinity for dopamine receptors, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .
  • Antimicrobial Activity : Derivatives of piperazine have been evaluated for their antimicrobial properties, showing effectiveness against resistant strains of bacteria, which highlights the potential utility of 4-(Prop-2-yn-1-y)piperazin in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Prop-2-yn-1-yl)piperazin-1-amine, and how can researchers optimize yield?

  • Methodology : A common approach involves nucleophilic substitution of piperazine derivatives with propargyl halides. For example, refluxing 1-amino-4-methylpiperazine with a propargylating agent (e.g., propargyl bromide) in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere, followed by purification via column chromatography (eluent: chloroform/methanol) and crystallization . Yield optimization requires careful control of stoichiometry, reaction time (typically 12–24 hours), and temperature (60–80°C). Microwave-assisted synthesis (120°C, 250W) can reduce reaction time for similar piperazine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the propargyl group (δ ~2.5 ppm for terminal protons, δ ~70–80 ppm for sp-hybridized carbons) and piperazine backbone (δ ~2.5–3.5 ppm for methylene/methine protons) .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch), ~2100 cm1^{-1} (C≡C stretch), and ~1100 cm1^{-1} (C-N stretch) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 152.12 for C7_7H11_{11}N3_3) .

Q. What safety protocols should be followed when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. First-aid measures include rinsing eyes/skin with water and seeking medical attention .

Advanced Research Questions

Q. How can structural modifications of this compound enhance receptor selectivity in drug discovery?

  • Methodology :

  • SAR Studies : Replace the propargyl group with bulkier alkynes or introduce electron-withdrawing groups (e.g., nitro) to modulate steric/electronic effects. For example, 4-(4-Methylpiperazin-1-yl)aniline derivatives show enhanced dopamine D3 receptor binding when aryl groups are added to the piperazine ring .
  • Computational Modeling : Use molecular dynamics (MD) to predict binding affinities. Docking studies with adenosine receptors (ARs) or dopamine receptors can guide functionalization .

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

  • Methodology :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., ether/pentane mixtures) .
  • Refinement : Use SHELXL for small-molecule refinement. SHELXPRO interfaces with macromolecular data, enabling high-resolution analysis of hydrogen-bonding networks and torsional angles .
  • Example: The crystal structure of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one (a related compound) revealed planar propargyl geometry and piperazine chair conformation .

Q. What experimental strategies address contradictions in biological activity data for this compound?

  • Methodology :

  • Cross-Validation : Replicate assays (e.g., P-gp inhibition in Lucena 1 cells) using standardized protocols (e.g., Rho123 accumulation via flow cytometry) .
  • Orthogonal Assays : Combine in vitro (e.g., cAMP modulation in CHO cells) and in silico (e.g., MD simulations) data to resolve discrepancies .

Q. How can researchers evaluate the compound’s role in overcoming multidrug resistance (MDR) in cancer?

  • Methodology :

  • Intracellular Accumulation Assay : Treat P-gp-overexpressing cells (e.g., Lucena 1) with this compound and monitor fluorescent probes (e.g., Doxorubicin) using flow cytometry. Compare results to verapamil (positive control) and DMSO (negative control) .
  • MTT Cytotoxicity : Assess IC50_{50} values in resistant vs. parental cell lines (e.g., K562) to quantify MDR reversal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Prop-2-yn-1-yl)piperazin-1-amine
Reactant of Route 2
Reactant of Route 2
4-(Prop-2-yn-1-yl)piperazin-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.